molecular formula C7H2BrClN2O4S B1417176 2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride CAS No. 1805581-81-0

2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride

Cat. No.: B1417176
CAS No.: 1805581-81-0
M. Wt: 325.52 g/mol
InChI Key: KCUVFGFWTPNPQD-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrClN2O4S. It is a white crystalline solid widely used in scientific experiments due to its unique properties. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of 2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride typically involves multiple steps. One common method includes the bromination of 5-cyano-3-nitrobenzenesulfonyl chloride. The reaction conditions often require the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids under specific conditions.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

2-Bromo-5-cyano-3-nitrobenzenesulfonyl chloride can be compared with other similar compounds, such as:

    2-Bromo-5-nitrobenzenesulfonyl chloride: This compound lacks the cyano group, which may affect its reactivity and applications.

    2-Chloro-5-cyano-3-nitrobenzenesulfonyl chloride: The presence of a chlorine atom instead of bromine can influence the compound’s chemical properties and reactivity.

    2-Bromo-4-cyano-3-nitrobenzenesulfonyl chloride:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

2-bromo-5-cyano-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-7-5(11(12)13)1-4(3-10)2-6(7)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUVFGFWTPNPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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